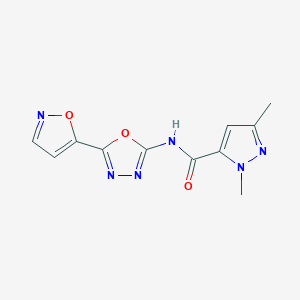![molecular formula C18H24N8OS B2839924 2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide CAS No. 886902-15-4](/img/structure/B2839924.png)
2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide” is a unique chemical with the linear formula C16H18BrN7OS . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The compound is provided to early discovery researchers, and Sigma-Aldrich does not collect analytical data for this product .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented. Its molecular weight is 436.336 . More detailed information about its melting point, boiling point, density, and other physical and chemical properties would require experimental determination.Scientific Research Applications
Glutaminase Inhibition and Cancer Therapy
A study by Shukla et al. (2012) explored analogs of Bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide (BPTES), a potent and selective inhibitor of kidney-type glutaminase (GLS), which is a critical enzyme in cancer cell metabolism. The research aimed to develop more potent GLS inhibitors with improved drug-like properties. One of the analogs demonstrated similar potency to BPTES in inhibiting the growth of human lymphoma B cells, suggesting its potential application in cancer therapy (Shukla et al., 2012).
Insecticidal Properties
Fadda et al. (2017) synthesized various heterocycles, including triazolo[5,1-c]triazine derivatives, using a specific precursor. The synthesized compounds were evaluated as insecticidal agents against the cotton leafworm, Spodoptera littoralis. This research indicates the potential application of these compounds in agricultural pest control (Fadda et al., 2017).
Antiviral Activity
Demchenko et al. (2020) investigated the antiviral activity of 4,6-bis-amino[1,3,5]triazin-2-yl-sulphanyl-N-aryl-acetamide derivatives, focusing on their effectiveness against the influenza A virus H1N1. One of the compounds showed high antiviral activity, suggesting the potential use of these derivatives as antiviral agents (Demchenko et al., 2020).
Antimicrobial Applications
Majithiya and Bheshdadia (2022) synthesized novel pyrimidine-triazole derivatives with potential antimicrobial activity. The compounds were tested against selected bacterial and fungal strains, indicating their use in combating microbial infections (Majithiya & Bheshdadia, 2022).
Molecular Structure and Chemical Properties
Insuasty et al. (2008) conducted a study on the molecular dimensions of 2-ethylsulfanylpyrazolo[1,5-a][1,3,5]triazines. This research provides insights into the chemical properties and potential applications of these compounds in various fields, such as material science and pharmaceuticals (Insuasty et al., 2008).
Safety and Hazards
As with any chemical, appropriate safety precautions should be taken when handling this compound. Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . It’s important to refer to the Material Safety Data Sheet (MSDS) for detailed safety and handling information.
Mechanism of Action
Target of Action
A related compound has been found to bind to pcaf (p300/cbp-associated factor), a protein that plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis .
Mode of Action
It can be inferred from related compounds that it may interact with its target through non-covalent interactions, leading to changes in the target’s function .
Biochemical Pathways
Given the potential target pcaf, it could be involved in pathways related to gene expression and cellular growth .
Result of Action
Based on the potential target pcaf, it could potentially influence cellular processes such as proliferation, differentiation, and apoptosis .
properties
IUPAC Name |
2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N8OS/c1-4-12-9-7-8-10-13(12)21-14(27)11-28-18-25-24-17-23-15(19-5-2)22-16(20-6-3)26(17)18/h7-10H,4-6,11H2,1-3H3,(H,21,27)(H2,19,20,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQTNVJFRWBQNHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=NN=C3N2C(=NC(=N3)NCC)NCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N8OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(2-ethylphenyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

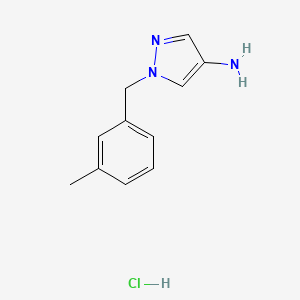
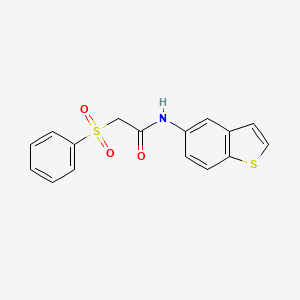
![Ethyl 6-methyl-4-[5-(2-nitrophenyl)furan-2-yl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2839845.png)
![N-(furan-2-ylmethyl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)cinnamamide](/img/structure/B2839846.png)

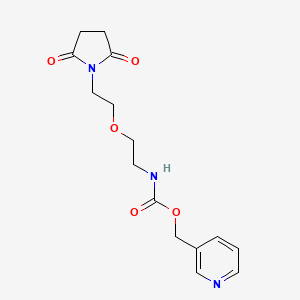
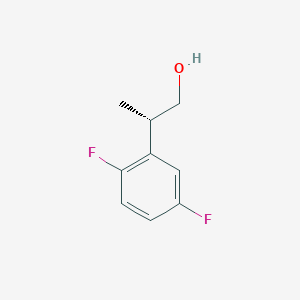
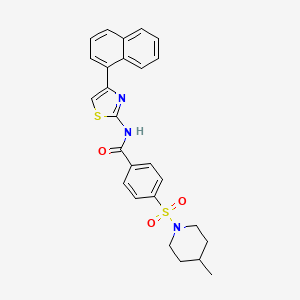
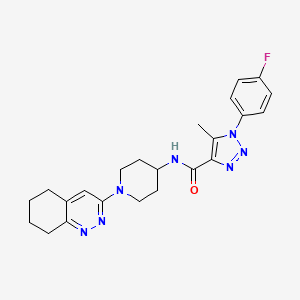
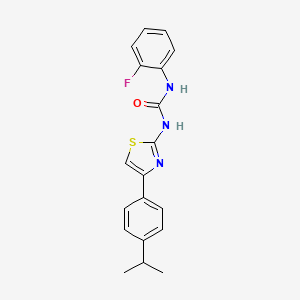
![N-(4-fluorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2839857.png)

